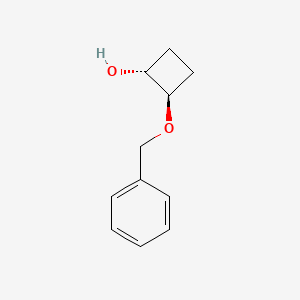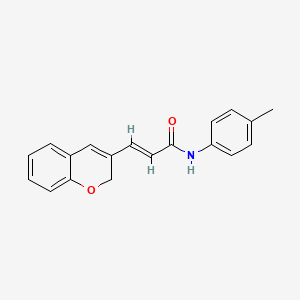
(2E)-3-(2H-chromen-3-yl)-N-(4-methylphenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(2H-chromen-3-yl)-N-(4-methylphenyl)prop-2-enamide, also known as LY294002, is a small molecule inhibitor of phosphoinositide 3-kinase (PI3K). It is commonly used in scientific research to study the PI3K/Akt/mTOR signaling pathway, which plays a crucial role in regulating cell growth, proliferation, and survival.
Wirkmechanismus
(2E)-3-(2H-chromen-3-yl)-N-(4-methylphenyl)prop-2-enamide works by binding to the ATP-binding site of PI3K, preventing the enzyme from phosphorylating its downstream targets. This leads to a decrease in the activation of the downstream signaling pathway, including Akt and mTOR. (2E)-3-(2H-chromen-3-yl)-N-(4-methylphenyl)prop-2-enamide is selective for PI3K, with little to no activity against other kinases. This specificity makes it a useful tool for studying the PI3K/Akt/mTOR pathway in various cellular contexts.
Biochemical and Physiological Effects:
(2E)-3-(2H-chromen-3-yl)-N-(4-methylphenyl)prop-2-enamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, (2E)-3-(2H-chromen-3-yl)-N-(4-methylphenyl)prop-2-enamide has been shown to inhibit cell growth, induce apoptosis, and sensitize cells to chemotherapy. In addition, (2E)-3-(2H-chromen-3-yl)-N-(4-methylphenyl)prop-2-enamide has been shown to inhibit angiogenesis and metastasis, making it a promising anti-cancer agent. Outside of cancer, (2E)-3-(2H-chromen-3-yl)-N-(4-methylphenyl)prop-2-enamide has been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
(2E)-3-(2H-chromen-3-yl)-N-(4-methylphenyl)prop-2-enamide has several advantages as a tool for studying the PI3K/Akt/mTOR pathway. It is a potent and selective inhibitor of PI3K, making it a useful tool for studying the role of this pathway in various cellular processes and diseases. In addition, (2E)-3-(2H-chromen-3-yl)-N-(4-methylphenyl)prop-2-enamide is relatively easy to use and has been extensively studied in a variety of cellular contexts. However, there are also limitations to using (2E)-3-(2H-chromen-3-yl)-N-(4-methylphenyl)prop-2-enamide. It is a small molecule inhibitor, meaning that it may not fully recapitulate the effects of genetic knockdown or knockout of PI3K. In addition, (2E)-3-(2H-chromen-3-yl)-N-(4-methylphenyl)prop-2-enamide may have off-target effects at high concentrations, making it important to carefully titrate the concentration used in experiments.
Zukünftige Richtungen
There are several future directions for the use of (2E)-3-(2H-chromen-3-yl)-N-(4-methylphenyl)prop-2-enamide in scientific research. One area of interest is in the development of combination therapies for cancer. (2E)-3-(2H-chromen-3-yl)-N-(4-methylphenyl)prop-2-enamide has been shown to sensitize cancer cells to chemotherapy, making it a promising candidate for combination therapy. In addition, there is interest in developing more selective inhibitors of PI3K, as current inhibitors, including (2E)-3-(2H-chromen-3-yl)-N-(4-methylphenyl)prop-2-enamide, can have off-target effects at high concentrations. Finally, there is interest in studying the role of the PI3K/Akt/mTOR pathway in other diseases, such as metabolic disorders and cardiovascular disease, and (2E)-3-(2H-chromen-3-yl)-N-(4-methylphenyl)prop-2-enamide may be a useful tool for these studies.
Synthesemethoden
(2E)-3-(2H-chromen-3-yl)-N-(4-methylphenyl)prop-2-enamide can be synthesized using a multi-step process starting from commercially available starting materials. The key step involves the condensation of 2-hydroxy-3-methoxybenzaldehyde with 4-methylbenzylamine to form the intermediate 2-(4-methylbenzylamino)-3-methoxybenzaldehyde. This intermediate is then reacted with ethyl cyanoacetate in the presence of piperidine to form the final product, (2E)-3-(2H-chromen-3-yl)-N-(4-methylphenyl)prop-2-enamide. The yield of this synthesis method is typically around 20%.
Wissenschaftliche Forschungsanwendungen
(2E)-3-(2H-chromen-3-yl)-N-(4-methylphenyl)prop-2-enamide is commonly used in scientific research to study the PI3K/Akt/mTOR signaling pathway. This pathway is involved in a variety of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is often observed in cancer and other diseases, making it an attractive target for drug development. (2E)-3-(2H-chromen-3-yl)-N-(4-methylphenyl)prop-2-enamide is a potent and selective inhibitor of PI3K, making it a useful tool for studying the role of this pathway in various cellular processes and diseases.
Eigenschaften
IUPAC Name |
(E)-3-(2H-chromen-3-yl)-N-(4-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-14-6-9-17(10-7-14)20-19(21)11-8-15-12-16-4-2-3-5-18(16)22-13-15/h2-12H,13H2,1H3,(H,20,21)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQPCHFJVWDRGHK-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C=CC2=CC3=CC=CC=C3OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)/C=C/C2=CC3=CC=CC=C3OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2H-chromen-3-yl)-N-(4-methylphenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-benzyl-1-(2-methoxyethyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2618851.png)
![1-[1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-ol](/img/structure/B2618853.png)

![(2R)-2-Amino-3-(6-amino-1,3-dioxo-5,8-disulfobenzo[de]isoquinolin-2-yl)propanoic acid](/img/structure/B2618861.png)
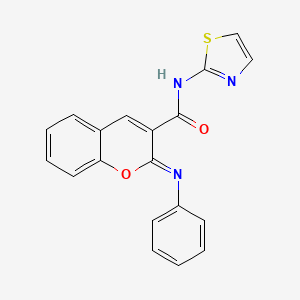
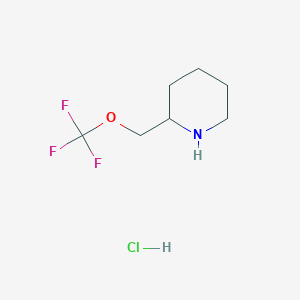

![2-(3-(4-fluorophenyl)-7,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetic acid](/img/structure/B2618866.png)
![2-(3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamido)benzamide](/img/structure/B2618867.png)
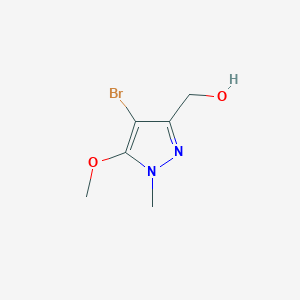
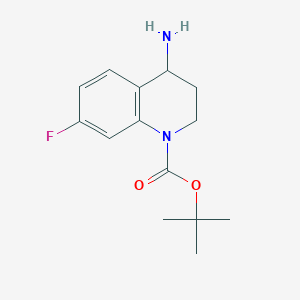
![2-[(1-Methylpyrazol-4-yl)-[(5-methylthiophen-3-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2618870.png)
